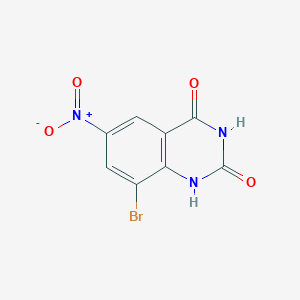

8-Bromo-6-nitroquinazoline-2,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-6-nitroquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H4BrN3O4 and its molecular weight is 286.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of Shikimate Dehydrogenase (SDH)

Recent studies have shown that NQD acts as a potent inhibitor of shikimate dehydrogenase (SDH), an enzyme crucial in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in plants and microorganisms.

- In Vitro Studies : NQD demonstrated a significant reduction in SDH activity, with a 40% decrease observed at a concentration of 250 µM. This inhibition was classified as non-competitive, indicating that NQD can effectively reduce enzyme activity without affecting substrate binding affinity .

- In Vivo Effects : In hydroponic experiments with soybean and maize, NQD not only inhibited SDH but also affected root growth and nutrient uptake. Notably, soybean roots absorbed NQD more efficiently than maize roots, leading to increased total protein content and specific amino acids .

Potential Antimicrobial Properties

The inhibition of SDH also positions NQD as a candidate for developing novel antimicrobial agents. Given that SDH is a target for antibiotics against pathogens like Mycobacterium tuberculosis, the compound's ability to inhibit this enzyme suggests potential applications in treating bacterial infections .

Herbicide Development

The ability of NQD to inhibit SDH highlights its potential use as an herbicide. The shikimate pathway is absent in animals but present in plants and many microorganisms, making it an ideal target for herbicide action.

- Field Trials : Preliminary field trials indicated that NQD could effectively reduce shikimate accumulation in glyphosate-treated soybean plants, suggesting its utility in enhancing the efficacy of existing herbicides or as a standalone herbicide .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of NQD is critical for optimizing its efficacy and specificity.

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Bromine at C-8 | Enhances inhibitory potency | Critical for binding affinity |

| Nitro at C-6 | Essential for biological activity | Contributes to electron-withdrawing properties |

Research indicates that modifications to the quinazoline structure can significantly influence the compound's biological activity, particularly its interaction with target enzymes .

Study on Soybean and Maize

In a controlled study, soybean and maize seedlings were treated with varying concentrations of NQD to assess root growth and metabolic changes:

- Results : Soybean roots exhibited reduced length but increased protein content when treated with NQD compared to control groups. Maize showed similar trends but to a lesser extent .

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of NQD against common pathogens:

Eigenschaften

CAS-Nummer |

309295-31-6 |

|---|---|

Molekularformel |

C8H4BrN3O4 |

Molekulargewicht |

286.04 g/mol |

IUPAC-Name |

8-bromo-6-nitro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H4BrN3O4/c9-5-2-3(12(15)16)1-4-6(5)10-8(14)11-7(4)13/h1-2H,(H2,10,11,13,14) |

InChI-Schlüssel |

LYYCTKDEXRVYLP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |

Kanonische SMILES |

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.